molecular formula C25H25Cl2N7O B1677804 Otenabant CAS No. 686344-29-6

Otenabant

Cat. No. B1677804
M. Wt: 510.4 g/mol
InChI Key: UNAZAADNBYXMIV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Otenabant has a complex molecular structure with the molecular formula C25H25Cl2N7O . It includes various functional groups and rings, including a purine ring, two chlorophenyl groups, and a piperidine ring .


Physical And Chemical Properties Analysis

Otenabant has a molecular weight of 510.42 g/mol . It has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds . The compound has low affinity (Ki = 7600 nM) for human CB2 receptors .

Scientific Research Applications

CB1 Receptor Antagonism and Peripheral Selectivity

Otenabant, a potent and selective CB1 inverse agonist, was initially explored as an anti-obesity agent. Its development was halted due to concerns about central nervous system (CNS) side effects common to CB1 antagonists. However, recent studies focus on its potential in treating metabolic syndrome, diabetes, liver diseases, and fibrosis, emphasizing its peripheral selectivity to avoid CNS-related adverse effects. For instance, Fulp et al. (2012) describe the development of a peripherally selective CB1 antagonist based on the otenabant scaffold, highlighting otenabant's unique properties among clinically tested CB1 antagonists (Fulp et al., 2012). Similarly, Amato et al. (2019) explore novel analogs of otenabant to develop compounds with limited brain penetration, aiming for treatment strategies with fewer adverse effects (Amato et al., 2019).

Cannabinoid Receptor 1 (CB1) Interaction Studies

Otenabant's interaction with CB1 receptors has been a subject of considerable research. Russo and Azevedo (2019) conducted a detailed analysis of CB1's crystallographic structure and docking simulations with inverse agonists like otenabant. Their study highlights the significant roles played by specific residues in CB1 for the specificity of inverse agonists, providing insights into the development of novel inverse agonists (Russo & de Azevedo, 2019).

Targeting Metabolic and Liver Diseases

Otenabant's role in addressing metabolic and liver diseases has been underscored in several studies. The focus has been on developing peripherally restricted CB1 antagonists that can treat conditions like obesity, liver disease, and metabolic syndrome without CNS-related side effects. Amato et al. (2018) pursued analogues of otenabant with a focus on limiting brain exposure, contributing to the development of compounds with potential therapeutic applications in these diseases (Amato et al., 2018).

Safety And Hazards

Otenabant should be handled with care as it is intended for laboratory research purposes only . It should be avoided from inhalation and contact with skin, eyes, and clothing . In case of accidental exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N7O/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAZAADNBYXMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988316
Record name 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pre-clinical and clinical trial data suggest that CB-1 antagonists may have favorable effects on glucose metabolism in patients with type 2 diabetes and may also be an effective therapy for the treatment of obesity.
Record name Otenabant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11745
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Otenabant

CAS RN

686344-29-6
Record name 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686344-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otenabant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686344296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otenabant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11745
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OTENABANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8211Y53EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a pale orange solution of 6-chloro-9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purine I-(4A-7)c (1.00 g, 2.66 mmol) in acetone (13 ml) at room temperature was added triethylamine (410 μl, 2.94 mmol). A solution of 4-ethylamino-piperidine-4-carboxylic acid amide I-(7A-80)f in water (1.5 ml) was then added to give a clear yellow reaction solution. After stirring at room temperature for 3 days the cloudy white reaction mixture was diluted with water (11 ml). After stirring 1 hour at room temperature followed by 1 hour at 0° C., the precipitate was collected on a sintered glass funnel and rinsed with cold 1:1, acetone: H2O. The solid was dried, in vacuo, to give title compound 20A-1 as a colorless solid (1.22 g, 90%): +ESI MS (M+1) 510.2; 1H NMR (400 MHz, CD3OD) δ 8.19 (s, 1H), 7.57 (d, J=7.0 Hz,1H), 7.45–7.35 (m, 5H), 7.26 (d, J=8.7 Hz, 2H), 4.54 (br s, 2H), 4.24 (br s, 2H), 2.51 (q, J=7.0 Hz, 2H), 2.12–2.06 (m, 2H), 1.76–1.72 (m, 2H) 1.10 (t, J=7.0 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
410 μL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
242
Citations
DR Janero, A Makriyannis - Expert opinion on emerging drugs, 2009 - Taylor & Francis
… However, rimonabant's market withdrawal in the European Union and suspension of rimonabant's, taranabant's, and otenabant's ongoing development programs have highlighted …
Number of citations: 200 www.tandfonline.com
B Varga, F Kassai, G Szabó, P Kovács, J Fischer… - Pharmacology …, 2017 - Elsevier
… Rimonabant, surinabant, and ibipinabant were administered at 10 mg/kg, whereas taranabant and otenabant were administered at 3 mg/kg and 30 mg/kg doses, respectively. All the …
Number of citations: 6 www.sciencedirect.com
S Russo, WF De Azevedo - Current medicinal chemistry, 2019 - ingentaconnect.com
… For the complexes with otenabant and taranabant, we observed intermolecular hydrogen bonds involving residues His 178 (otenabant) and Thr 197 and Ser 383 (taranabant). …
Number of citations: 21 www.ingentaconnect.com
MN Hill, BB Gorzalka - JAMA, 2009 - dr-bob.org
… Soon thereafter, Pfizer announced that it was terminating clinical trials with otenabant, a diet drug with a similar mechanism of action.3 Pharmacologically, rimonabant and otenabant act …
Number of citations: 0 www.dr-bob.org
P Erkekoglu, B Giray, G Sahin - FABAD Journal of Pharmaceutical …, 2008 - dergipark.org.tr
Obesity is a condition in which excess body fat has accumulated to the high extent that may have adverse effects on health. Obesity may lead to reduced life quality and expectancy. …
Number of citations: 16 dergipark.org.tr
A Fulp, K Bortoff, Y Zhang, H Seltzman… - Journal of medicinal …, 2012 - ACS Publications
… Reported here are our efforts toward developing a peripherally selective CB1 antagonist based on the otenabant scaffold. Even though otenabant penetrates the CNS, it is unique …
Number of citations: 34 pubs.acs.org
MN Hill, BB Gorzalka - jama, 2009 - jamanetwork.com
… Soon thereafter, Pfizer announced that it was terminating clinical trials with otenabant, a diet drug with a similar mechanism of action. Pharmacologically, rimonabant and otenabant act …
Number of citations: 91 jamanetwork.com
SJ Ward, RB Raffa - Obesity, 2011 - search.proquest.com
The endogenous cannabinoid (eCB) system plays a significant role in appetitive drive and feeding behavior. Therefore, antagonism of this receptor-mediated system was predicted to …
Number of citations: 44 search.proquest.com
L Pham, J Chen, A Tamayo, J Bryant, D Yang… - Blood, 2016 - Elsevier
… Furthermore, pharmacological approaches targeting CB1 with small molecule antagonists (Rimonabant and Otenabant) inhibited lymphoma cell viability, leading to the induction of …
Number of citations: 4 www.sciencedirect.com
L Hernandez-Folgado - Handbook of Cannabis and Related Pathologies, 2017 - Elsevier
… the three trials and the Otenabant development program. The … The most frequent adverse events found for Otenabant in … thoughts were higher with Otenabant than placebo, as were …
Number of citations: 4 www.sciencedirect.com

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